molecular formula C22H18N2O4 B353054 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide CAS No. 851989-27-0

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B353054
CAS No.: 851989-27-0
M. Wt: 374.4g/mol
InChI Key: BKYHEJNSGBLNQA-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzoxazole ring fused with a phenoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-phenoxyphenylpropanoic acid or its activated ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole-2,3-dione derivatives, while reduction could produce benzoxazolin-2-ol derivatives.

Scientific Research Applications

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share structural similarities.

    Phenoxyphenyl Derivatives: Compounds such as 4-phenoxyphenylacetic acid and 4-phenoxyphenylamine are structurally related.

Uniqueness

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is unique due to the combination of the benzoxazole and phenoxyphenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(14-15-24-19-8-4-5-9-20(19)28-22(24)26)23-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHEJNSGBLNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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